methyl (3S)-3-amino-3-(furan-2-yl)propanoate
Description
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino acid ester characterized by a furan-2-yl substituent at the β-position of the propanoate backbone. Its synthesis typically involves coupling reactions, such as the condensation of methyl (S)-2-amino-3-(furan-2-yl)propanoate hydrochloride with protected amino acids (e.g., N-Cbz-L-valine), achieving yields up to 80% . The furan ring contributes to its electronic profile, enhancing interactions with biological targets, while the ester group facilitates further derivatization. β-Amino acid esters, like this compound, are pivotal in drug design due to their metabolic stability and conformational rigidity compared to α-amino acids .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
BUQRVIRMBKZVQH-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CO1)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(furan-2-yl)propanoate typically involves the reaction of furfural with methyl 3-aminopropionate hydrochloride. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction can produce saturated furan derivatives. Substitution reactions can lead to a wide range of amino acid derivatives with different functional groups.
Scientific Research Applications
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Mechanism of Action
The mechanism by which methyl (3S)-3-amino-3-(furan-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl (3S)-3-amino-3-(furan-2-yl)propanoate can be contextualized by comparing it to analogs with varying aryl substituents or backbone modifications. Below is a detailed analysis:
Key Observations:
Substituent Effects: Furan-2-yl: Imparts moderate polarity and π-π stacking capability, beneficial for antiviral activity . 3-Phenoxyphenyl: Increases molecular weight and lipophilicity, enhancing membrane permeability . Naphthalen-2-yl: Significantly boosts lipophilicity, making it suitable for central nervous system (CNS) drug candidates . Fluorine at α-position: Alters electronic density and steric hindrance, improving metabolic resistance .
Synthetic Efficiency :
The target compound’s synthesis yield (80%) surpasses typical yields for structurally complex analogs, highlighting optimized coupling methodologies .
Biological Relevance: The furan derivative’s antiviral potency is linked to its ability to mimic natural amino acids in viral protease substrates . Hydroxypyridin-4-yl analogs show promise in kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets .
Research Findings
- Antiviral Activity: Derivatives of this compound exhibit high cellular potency against RNA viruses, attributed to the furan ring’s mimicry of ribose moieties in viral genomes .
- Structural Insights : Comparative NMR studies (e.g., 13C NMR δ 172.7 for the ester carbonyl in ) suggest that electron-rich aryl groups deshield adjacent carbons, influencing reactivity .
- Stability and Solubility : Hydrochloride salts (e.g., in and ) enhance aqueous solubility, critical for in vivo applications, while ester groups improve stability in acidic environments .
Biological Activity
Methyl (3S)-3-amino-3-(furan-2-yl)propanoate is an organic compound classified as an amino acid derivative. Its unique structure, featuring a furan ring and an amino group, positions it as a compound of interest in biological research. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Furan ring : A five-membered aromatic ring that may enhance the compound's biological activities through various interactions, such as π-π stacking and hydrogen bonding.
Synthesis
The synthesis of this compound typically involves the reaction of furfural with methyl 3-aminopropionate hydrochloride. This multi-step process includes condensation and reduction reactions, which can be optimized for yield and purity in industrial applications .
This compound exhibits potential biological activities that are primarily attributed to its structural features. The amino group allows for hydrogen bonding with various biomolecules, while the furan ring facilitates interactions that are crucial for its pharmacodynamics.
Interaction Studies
Studies indicate that the compound interacts with several biological targets, including:
- Neurotransmitter receptors : Its structural similarity to neurotransmitters suggests a role in neurotransmission pathways.
- Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes .
Case Studies and Research Findings
Recent research has highlighted the biological activities of this compound:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. Results indicated that certain derivatives possess cytotoxicity comparable to established chemotherapeutic agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(furan-2-yl)propanoate | C9H10O3 | Similar structure but with an ethyl ester |
| Methyl 3-amino-3-(phenyl)propanoate | C11H15NO2 | Contains a phenyl group; used in similar contexts |
| Methyl 3-amino-3-(thienyl)propanoate | C10H11NO2S | Incorporates a thienyl group; exhibits different activities |
| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | C12H15NO3 | Features a methoxy group; known for enhanced lipophilicity |
This table illustrates how this compound stands out due to its unique combination of functional groups, which may confer distinct biological activities compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
